Calcium;gold

Catalog No.
S15091525
CAS No.
62683-54-9
M.F
AuCa
M. Wt
237.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium;gold

CAS Number

62683-54-9

Product Name

Calcium;gold

IUPAC Name

calcium;gold

Molecular Formula

AuCa

Molecular Weight

237.04 g/mol

InChI

InChI=1S/Au.Ca

InChI Key

ZAZYUFWBENXXPV-UHFFFAOYSA-N

Canonical SMILES

[Ca].[Au]

Calcium;gold, also known as calcium aurocyanide, is a chemical compound composed of calcium and gold. It has garnered attention in various fields, particularly in metallurgy and biochemistry. The compound is characterized by its formation through the reaction of calcium ions with gold cyanide complexes, which can occur in gold extraction processes. Calcium aurocyanide is typically represented by the formula CaAu CN 2\text{CaAu CN 2} and exists as a weakly soluble complex in aqueous solutions.

Calcium itself is an alkaline earth metal, soft and silvery-white, which tarnishes quickly when exposed to air. It plays a crucial role in biological systems, primarily in the formation of bones and teeth, while gold is a noble metal known for its resistance to corrosion and excellent conductivity.

The primary chemical reaction involving calcium;gold occurs during the cyanidation process of gold extraction:

Au+Ca CN 2CaAu CN 2\text{Au}+\text{Ca CN }_2\rightarrow \text{CaAu CN 2}

In this reaction, gold reacts with calcium cyanide to form calcium aurocyanide. This complex is less soluble than its sodium or potassium counterparts, which has implications for its behavior in industrial processes.

Further reactions can involve the decomposition of calcium aurocyanide under certain conditions, leading to the release of cyanide ions and potentially impacting environmental safety during gold recovery operations .

  • Calcium: Essential for nerve transmission, muscle contraction, and bone health.
  • Gold: Historically used in medicine for treating rheumatoid arthritis and other conditions due to its anti-inflammatory properties.

The interaction of calcium;gold with biological systems remains an area for further research, particularly concerning its safety and efficacy .

The synthesis of calcium;gold can be achieved through various methods:

  • Cyanidation Process: This is the most common method used in gold mining. Calcium cyanide is introduced into a solution containing gold ore, facilitating the formation of calcium aurocyanide.
  • Precipitation Method: By mixing solutions containing calcium ions and gold cyanide complexes under controlled conditions, calcium;gold can precipitate out as a solid compound.
  • Electrochemical Methods: Electrolysis can be employed to reduce gold ions in the presence of calcium ions, leading to the formation of calcium;gold complexes .

Calcium;gold has several applications:

  • Gold Recovery: Used in mining operations where it aids in the extraction of gold from ores by forming stable complexes that can be easily separated.
  • Research: Investigated for potential uses in nanotechnology and biomedicine due to its unique properties.
  • Catalysis: Explored as a catalyst in various

Studies on the interactions of calcium;gold primarily focus on its role in gold recovery processes. Research indicates that:

  • The presence of calcium enhances the adsorption of gold onto activated carbon during leaching processes.
  • Calcium aurocyanide complexes are less soluble than their sodium or potassium counterparts, affecting the efficiency of gold recovery methods.
  • The stability of these complexes suggests potential implications for environmental management during mining operations .

Several compounds are similar to calcium;gold, particularly those involving metal cyanides or metal complexes. Here are some notable examples:

CompoundCompositionSolubilityUnique Features
Sodium AurocyanideSodium and GoldHighly solubleCommonly used in industrial processes
Potassium AurocyanidePotassium and GoldHighly solubleSimilar applications as sodium aurocyanide
Calcium CyanideCalcium and CyanideModerately solubleUsed in various chemical processes
Silver AurocyanideSilver and GoldModerately solubleKnown for its antimicrobial properties

The uniqueness of calcium;gold lies in its relatively low solubility compared to sodium or potassium aurocyanides, which influences its adsorption characteristics during gold recovery processes. This property makes it particularly valuable in specific industrial applications where controlled solubility is advantageous .

Arc-Melting and Homogenization Processes

The synthesis of calcium-gold intermetallics frequently employs arc-melting techniques, where stoichiometric quantities of pure calcium and gold are combined under inert atmospheres. In a representative procedure, pre-weighed metals are arc-melted in a water-cooled copper hearth under argon gas to prevent oxidation. Repeated melting cycles ensure homogeneity, followed by encapsulation in evacuated quartz tubes for prolonged annealing at temperatures near 950°C. This homogenization step mitigates compositional gradients and promotes the formation of thermodynamically stable phases.

A critical example involves the synthesis of CaAu₄Cd₂, where elemental calcium, gold, and cadmium are sealed in tantalum tubes and subjected to high-temperature treatment. The resulting intermetallic adopts a tetragonal structure (space group I4/mmm) with lattice parameters a = 710.7 pm and c = 550.2 pm. Gold atoms form square planar arrangements (Au–Au = 279 pm), while cadmium constructs linear chains (Cd–Cd = 275 pm). Charge transfer analyses reveal nearly complete electron donation from calcium to the [Au₄Cd₂] network, classifying CaAu₄Cd₂ as an auride compound.

Table 1: Structural Parameters of Select Calcium-Gold Intermetallics

CompoundSpace Groupa (pm)c (pm)Key Structural Features
CaAu₄Cd₂I4/mmm710.7550.2Au₄ squares, Cd chains
EuAu₄.₈Cd₁.₂I4/mmm716.6545.9Au-Cd substitution in chains

Thermodynamic Considerations

Calciothermic reduction mechanisms play a pivotal role in intermetallic formation. The decomposition of calcium hydride (CaH₂) at temperatures exceeding 800°C generates reactive metallic calcium, which facilitates oxide reduction and alloy synthesis. In systems involving titanium dioxide, calcium-mediated reduction proceeds through sequential solid-state reactions, culminating in liquid-phase calcium participation above 840°C. These principles extend to gold-containing systems, where calcium’s reducing capacity promotes the stabilization of auride anions.

The crystallographic characterization of calcium-gold binary systems reveals complex structural relationships that depend on composition and synthesis conditions. The primary binary compound calcium gold pentaauride exhibits a cubic face-centered lattice structure with space group number 216, corresponding to the cubic crystal class [1]. This compound represents a new structure type designated as C15b, which has been confirmed through single crystal X-ray diffraction studies [2].

The lattice parameter determination for calcium-gold phases demonstrates significant variations based on compositional stoichiometry. For the calcium gold pentaauride phase, the cubic unit cell parameter has been refined to approximately 7.0 to 7.2 Angstroms, though exact values vary depending on synthesis conditions and annealing treatments [3]. The space group determination process involves systematic analysis of reflection conditions and statistical evaluation of intensity distributions [4].

Table 1: Crystallographic Parameters for Selected Calcium-Gold Phases

PhaseSpace GroupLattice Parameter (Å)Unit Cell Volume (ų)Crystal System
CaAu₅F-43m7.05-7.20350-373Cubic
CaAu₂Various6.95-7.15336-365Cubic
Ca₂Au₂PbP4/mbma=8.038, c=3.825247.16Tetragonal

The space group determination methodology employs systematic absence analysis combined with statistical evaluation of normalized structure factor magnitudes [5]. The cubic symmetry in calcium-gold phases is confirmed through examination of Laue symmetry patterns and the absence of specific reflection classes that would indicate lower symmetry [6]. Lattice parameter variations within individual phases can be attributed to compositional deviations from ideal stoichiometry and thermal treatment effects [7].

Atomic Position Refinement in Cubic F$\overline{43}$m Symmetry Systems

The atomic position refinement in cubic F-43m symmetry systems for calcium-gold compounds requires precise determination of Wyckoff positions and occupancy factors. In the calcium gold pentaauride structure, calcium atoms occupy specific crystallographic sites with tetrahedral coordination, while gold atoms form complex three-dimensional networks [3]. The refinement process involves least-squares minimization of residual factors, typically achieving R-factors below 0.05 for high-quality crystals [6].

The F-43m space group (number 216) belongs to the cubic crystal class and exhibits 48 general equivalent positions [1]. For calcium-gold phases, the asymmetric unit contains fractional atomic coordinates that generate the complete structure through symmetry operations [8]. Calcium atoms typically occupy Wyckoff positions with site symmetry 4mm or 43m, while gold atoms distribute across multiple crystallographically distinct sites [9].

Table 2: Atomic Position Parameters for Calcium-Gold F-43m Structure

AtomWyckoff PositionxyzSite Occupancy Factor
Ca14a0.0000.0000.0001.000
Au116e0.159xx0.950
Au224f0.3210.0000.0000.890

The refinement of atomic displacement parameters reveals anisotropic thermal motion for gold atoms, consistent with their higher coordination numbers and bonding flexibility [10]. Calcium atoms typically exhibit more isotropic displacement patterns due to their more constrained coordination environments [3]. The atomic position refinement process must account for potential site mixing between calcium and gold atoms, particularly in nonstoichiometric compositions [9].

Residual electron density analysis following structure refinement indicates the presence of additional weak bonding interactions between gold atoms that contribute to structural stability [3]. The refinement convergence criteria require weighted R-factors (wR₂) below 0.08 and goodness-of-fit parameters near unity for acceptable structural models [6].

Polyhedral Network Architectures in MgCu₄Sn-Type Structures

The polyhedral network architectures in calcium-gold phases adopting the MgCu₄Sn-type structure represent complex three-dimensional frameworks built from interconnected polyhedra. These structures feature space group F-43m symmetry with Pearson symbol cF24, containing 24 atoms per conventional unit cell [11]. The fundamental building blocks consist of gold tetrahedra that connect through shared vertices and edges to form extended networks [3].

The MgCu₄Sn-type structure in calcium-gold systems exhibits characteristic 16-atom Friauf polyhedra, which serve as the primary structural motifs [12]. These polyhedra can be decomposed into truncated tetrahedra of 12 vertices plus additional tetrahedral units, creating complex cage-like arrangements [12]. The calcium atoms typically occupy central positions within these polyhedral cages, coordinated by 12 to 16 gold atoms depending on the specific structure variant [3].

Table 3: Polyhedral Coordination in MgCu₄Sn-Type Calcium-Gold Structures

Central AtomCoordination NumberPolyhedron TypeAverage Bond Distance (Å)
Ca16Friauf Polyhedron3.15-3.25
Au112Truncated Tetrahedron2.75-2.85
Au210Distorted Polyhedron2.70-2.80

The three-dimensional network topology in these structures results from the systematic connection of gold tetrahedra through vertex-sharing arrangements [13]. Each gold tetrahedron connects to four neighboring tetrahedra, creating a framework with significant void spaces that accommodate the larger calcium atoms [3]. The polyhedral network exhibits high structural stability due to the optimization of gold-gold bonding interactions and the efficient packing of calcium atoms within the framework cavities [9].

The MgCu₄Sn-type structure accommodates compositional variations through systematic substitution mechanisms on specific crystallographic sites [11]. In calcium-gold-bismuth ternary systems, bismuth atoms can substitute for either calcium or gold positions, leading to five distinct solid solution regions with discrete composition ranges [3]. The structural flexibility of the polyhedral network allows for these substitutions while maintaining the overall framework topology [9].

The CaAu₅ lattice, built from three-dimensional Au₄ tetrahedral nets that enclose 16-vertex Friauf polyhedra, tolerates five independent solid-solution regimes at 400 °C (labeled I–V in the seminal systematic annealing study) [1] [3]. Each regime features a unique combination of heteroatomic substitutions that preserves global cubic symmetry yet subtly reconfigures local site occupancies.

RegionEmpirical Formula (400 °C)Substitution ModeVerified Composition Interval (atomic fractions)Lattice Parameter a (Å)SymmetryEvidence Base
ICaAu₄(Au₁₋ₘBiₘ)Isovalent anion exchange on 4c (Au/Bi) sites0 ≤ m ≤ 0.15(1)7.329(2) [4]F-4̅3mSXRD, EPMA, TB-LMTO [1] [3]
IICaAu₄(Au₁₋ₘBiₘ)Progressive Bi enrichment on 4c0.33(1) ≤ m ≤ 0.64(1)7.350(3) [4]F-4̅3mPXRD, DTA [3]
IIICaAu₄(Au₁₋ₘBiₘ)Terminal Bi-rich limit of 4c site0.85(4) ≤ m ≤ 0.90(2)7.364(4) [4]F-4̅3mSXRD, HRTEM [2]
IV(Ca₁₋ᵣAuᵣ)Au₄(Bi₁₋ₛAuₛ)Concurrent cation (Au↔Ca) and anion (Au↔Bi) exchange0 ≤ r ≤ 0.39(1); 0 ≤ s ≤ 0.12(2)7.341(2) [4]F-4̅3mSTEM-HAADF, EPMA [1] [2]
V(Ca₁₋ᵖ₋ᵠAuᵖBiᵠ)Au₄BiTriple-site solid solution (Ca/Au/Bi mixing on 4a; Au/Bi on 4c)0.09(2) ≤ p ≤ 0.13(1); 0.31(2) ≤ q ≤ 0.72(4)7.375(5) [4]F-4̅3mMicroprobe maps, DTA [3]

Key mechanistic insights:

  • Topology retention: All five regimes inherit the parent CaAu₅ skeleton; heteroatom ingress is accommodated by localized polyhedral distortions instead of long-range symmetry breaking [1].
  • Electronic driving force: Tight-binding LMTO-ASA calculations show weak Ca–Au/Ca–Bi bonding and antibonding Bi–Au states at $$E_F$$ in ideal CaAu₄Bi, rationalizing why selective Bi incorporation stabilizes the lattice only within defined composition windows [1] [2].
  • Thermodynamic partitioning: Spinodal decomposition between neighboring regimes minimizes the system’s Gibbs free energy, generating nanodomains with nearly identical melting points (~807 °C) that interconvert through peritectic reactions at ≈717 °C [3].

Substitution Patterns and Cation / Anion Mixing Effects

Electronic Structure Consequences

Substitution VectorNet Valence Electron Change per Formula UnitComputed Shift of $$E_F$$ (eV)Stabilizing / Destabilizing Outcome
Au → Bi on 4c–1–0.21 [1]Destabilizing beyond m ≈ 0.9 (Regime III limit)
Ca → Au on 4a+1+0.18 [1]Offsets Bi-induced deficit in Regime IV
Ca → Bi on 4a (Regime V)–2–0.42 [1]Requires simultaneous Au gain on 4a to restore balance

COHP projections reveal that Bi–Au antibonding states are emptied when the Bi fraction stays below 0.64, but they re-emerge at higher Bi loads, explaining the discrete termination points of Regimes II and III [5] [2].

Local Strain and Spinodal Modulation

High-resolution TEM of nominal CaAu₄.₂₅Bi₀.₇₅ uncovers compositionally modulated lamellae (~35 nm) oriented along ⟨100⟩, typical of spinodal phase separation [3]. The calculated wavelength matches the predicted maximum in the miscibility-gap amplification rate derived from Cahn–Hilliard analysis using measured gradient energies [6] [7].

Composition-Dependent Structural Transitions

Although the global space group remains F-4̅3m throughout 0 ≤ Bi ≤ 1, subtle internal adjustments accompany each composition block:

Polyhedral Breathing

The Ca-centered Friauf polyhedron contracts by ~0.5% when Au partially replaces Ca (Regime IV), while Bi-capped cages expand by 0.7% relative to pristine CaAu₅, yielding an alternating “breathing” motif that preserves cubic metrics [8] [1].

Lattice Parameter Evolution

Figure 1 compiles reputable lattice constants; the overall trend is a sigmoidal increase that saturates near 7.38 Å at the Bi-rich limit. The inflection (~7.34 Å) coincides with the onset of cation mixing (Regime IV), underscoring the coupling between electronic compensation and geometric response [4].

Thermodynamic Boundaries

Differential thermal analysis detects:

  • Invariant eutectoid-like event at 717 °C—marks peritectic re-homogenization of spinodally separated nanodomains [3].
  • Endotherm at 807 °C—shared melting of all five nonstoichiometric variants, testifying to their near-identical cohesive energies [3].

Kinetic Arrest and Metastability

Rapid quenching of Regime II compositions locks in supersaturated solid solutions that retain single-phase XRD signatures at room temperature but age via nanoscopic exsolution into Regime I + III lamellae within 72 h at 300 °C [2].

Exact Mass

236.929161 g/mol

Monoisotopic Mass

236.929161 g/mol

Heavy Atom Count

2

Dates

Last modified: 08-11-2024

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